molecular formula C26H28N4O4S2 B12197602 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxy-2-phenylethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxy-2-phenylethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12197602
M. Wt: 524.7 g/mol
InChI Key: MGPRMFCCTDWQIY-QNGOZBTKSA-N
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Description

The compound “3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxy-2-phenylethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic molecule that features multiple functional groups, including thiazolidinone, pyridopyrimidinone, and phenylethylamine moieties. Compounds with such diverse functionalities often exhibit unique chemical and biological properties, making them of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, each designed to introduce specific functional groups and structural features. A possible synthetic route could include:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thiourea derivative with an α-haloketone under basic conditions.

    Introduction of the Pyridopyrimidinone Moiety: This step might involve the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with a β-dicarbonyl compound.

    Coupling Reactions:

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of each synthetic step to maximize yield and purity. This might involve the use of automated synthesis equipment, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the thiazolidinone and pyridopyrimidinone rings can be reduced to alcohols.

    Substitution: The ethoxypropyl and phenylethylamine groups can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring might yield a sulfone derivative, while reduction of the pyridopyrimidinone ring could produce a dihydropyridopyrimidine.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound might be investigated for its potential as a bioactive molecule. Compounds with thiazolidinone and pyridopyrimidinone moieties have been studied for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, the compound could be explored as a potential therapeutic agent. Its structural features suggest it might interact with various biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure might impart desirable properties to materials or enhance the efficiency of catalytic processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It might interact with cell surface receptors, altering their signaling pathways.

    DNA Intercalation: The compound could intercalate into DNA, disrupting its structure and function.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Known for their antimicrobial and anti-inflammatory properties.

    Pyridopyrimidinones: Studied for their anticancer and antiviral activities.

    Phenylethylamines: Commonly found in neurotransmitters and psychoactive drugs.

Uniqueness

The uniqueness of “3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxy-2-phenylethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” lies in its combination of these diverse functional groups, which might confer a unique spectrum of biological activities and chemical reactivity.

Properties

Molecular Formula

C26H28N4O4S2

Molecular Weight

524.7 g/mol

IUPAC Name

(5Z)-3-(3-ethoxypropyl)-5-[[2-[(2-hydroxy-2-phenylethyl)amino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H28N4O4S2/c1-3-34-14-8-13-30-25(33)21(36-26(30)35)15-19-22(27-16-20(31)18-10-5-4-6-11-18)28-23-17(2)9-7-12-29(23)24(19)32/h4-7,9-12,15,20,27,31H,3,8,13-14,16H2,1-2H3/b21-15-

InChI Key

MGPRMFCCTDWQIY-QNGOZBTKSA-N

Isomeric SMILES

CCOCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCC(C4=CC=CC=C4)O)/SC1=S

Canonical SMILES

CCOCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCC(C4=CC=CC=C4)O)SC1=S

Origin of Product

United States

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